N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
説明
N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a cyclopenta[d]pyrimidinone derivative featuring a thioacetamide linker and a 3,4-difluorophenyl substituent. Its structural complexity arises from:
- Furan-2-ylmethyl group: Introduces π-π stacking capability and modulates electronic properties.
- Thioacetamide bridge: Enhances sulfur-mediated interactions (e.g., with cysteine residues in enzymes).
- 3,4-Difluorophenyl moiety: Fluorine atoms improve metabolic stability and influence lipophilicity .
This compound’s design aligns with pharmacophores targeting kinases or enzymes requiring heterocyclic recognition motifs.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c21-15-7-6-12(9-16(15)22)23-18(26)11-29-19-14-4-1-5-17(14)25(20(27)24-19)10-13-3-2-8-28-13/h2-3,6-9H,1,4-5,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHRMHZVJWQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 941946-25-4) is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 941946-25-4 |
The structure features a difluorophenyl group and a tetrahydrocyclopentapyrimidine moiety linked through a thioacetamide group, which may contribute to its biological activity.
Antidiabetic Potential
Recent studies have highlighted the potential of compounds similar to N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide in treating Type 2 diabetes. The compound may act as a ligand for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), influencing insulin sensitivity and glucose metabolism. Research indicates that PPARγ agonists can enhance insulin sensitivity and promote adipocyte differentiation .
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties. For instance, related thioacetamides have shown effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The proposed mechanism of action for N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide includes:
- PPARγ Activation : Enhances insulin sensitivity and glucose uptake.
- Antimicrobial Action : Inhibits bacterial growth through metabolic disruption.
- Cell Proliferation Modulation : Influences cell cycle regulation in certain cancer cell lines.
Case Study 1: Antidiabetic Effects
A study published in a peer-reviewed journal examined the effects of thioacetamide derivatives on glucose metabolism in diabetic rat models. The findings indicated a significant reduction in blood glucose levels post-treatment with compounds structurally similar to N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antimicrobial agents.
科学的研究の応用
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
Compounds with similar structural motifs have shown promising anticancer activity. For instance:
- A study demonstrated that derivatives of cyclopentapyrimidines inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Effects
The compound may also possess antimicrobial properties:
- Research has indicated that compounds containing thioether linkages exhibit significant activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Studies suggest that it may inhibit specific enzymes involved in cancer pathways or bacterial virulence factors, enhancing its therapeutic potential.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of similar compounds:
-
Anticancer Activity :
- In vivo studies using xenograft models have shown that related compounds significantly inhibited tumor growth by targeting specific signaling pathways such as PI3K/Akt/mTOR.
-
Antimicrobial Effects :
- A study reported that a related thioether compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
類似化合物との比較
Substituent Variations and Physicochemical Properties
Key analogs and their structural distinctions are summarized below:
Key Observations :
- Solubility: The diethylamino-propyl analog () exhibits higher aqueous solubility due to its tertiary amine, whereas the furan-substituted target compound relies on moderate polarity from the oxygen-rich heterocycle .
- Lipophilicity : Chlorophenyl and isopropyl groups () increase logP, favoring membrane permeability but risking off-target binding. The 3,4-difluorophenyl group in the target balances lipophilicity and metabolic stability .
- Thiophene cores () introduce sulfur-mediated interactions absent in the target’s pyrimidinone core .
NMR and Structural Environment Analysis
highlights NMR chemical shift differences in regions A (positions 39–44) and B (positions 29–36) among analogs. For the target compound:
- Thioacetamide linker : Sulfur’s polarizability may deshield protons in region B, contrasting with oxygen-based linkers in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
